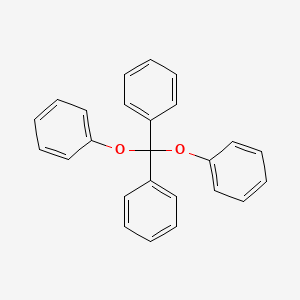![molecular formula C16H34N4O2 B14604608 1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea is an organic compound with a complex structure that includes a hydrazine group, a urea moiety, and an undecoxypropyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea typically involves the reaction of hydrazine derivatives with isocyanates or carbamates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C. Solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted ureas.
Wissenschaftliche Forschungsanwendungen
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues, leading to enzyme inhibition. The urea moiety can interact with hydrogen bond donors and acceptors, stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(E)-hydrazinylidenemethyl]-3-(3-decoxypropyl)urea
- 1-[(E)-hydrazinylidenemethyl]-3-(3-dodecoxypropyl)urea
- 1-[(E)-hydrazinylidenemethyl]-3-(3-octoxypropyl)urea
Uniqueness
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea is unique due to its specific undecoxypropyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This distinct structure may confer advantages in certain applications, such as increased binding affinity or selectivity for specific enzymes or receptors.
Eigenschaften
Molekularformel |
C16H34N4O2 |
|---|---|
Molekulargewicht |
314.47 g/mol |
IUPAC-Name |
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea |
InChI |
InChI=1S/C16H34N4O2/c1-2-3-4-5-6-7-8-9-10-13-22-14-11-12-18-16(21)19-15-20-17/h15H,2-14,17H2,1H3,(H2,18,19,20,21) |
InChI-Schlüssel |
QKLRPYLGYPVAGN-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCCCCOCCCNC(=O)N/C=N/N |
Kanonische SMILES |
CCCCCCCCCCCOCCCNC(=O)NC=NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)
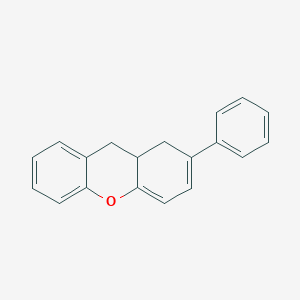

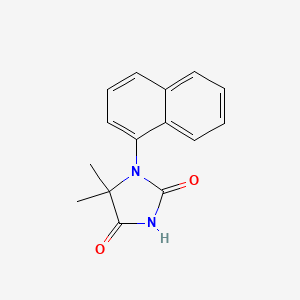

![2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14604559.png)
![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea](/img/structure/B14604562.png)
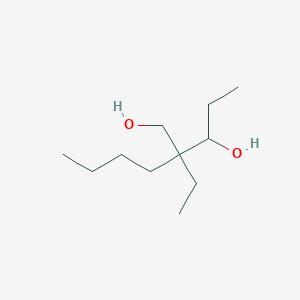

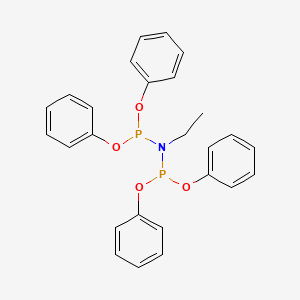
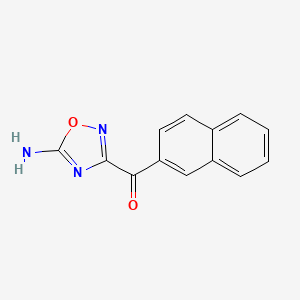
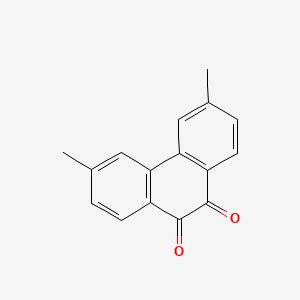
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride](/img/structure/B14604603.png)
